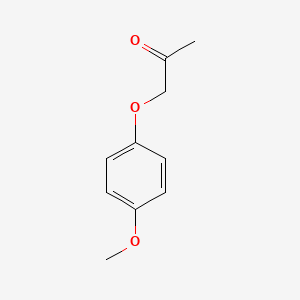

1-(4-Methoxyphenoxy)acetone

Description

The exact mass of the compound 1-(4-Methoxyphenoxy)acetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Methoxyphenoxy)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenoxy)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-methoxyphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXPKANJKOHDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60309389 | |

| Record name | 1-(4-methoxyphenoxy)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6698-71-1 | |

| Record name | 2-Propanone, 1-(4-methoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6698-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6698-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenoxy)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide on 1-(4-Methoxyphenoxy)acetone: Physicochemical Profiling, Synthesis, and Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, aryloxyacetones serve as highly versatile bifunctional building blocks. 1-(4-Methoxyphenoxy)acetone (also known as 1-(4-Methoxyphenoxy)propan-2-one, CAS 6698-71-1) is a prominent member of this class. Characterized by an ether linkage and a terminal methyl ketone, it provides a robust scaffold for divergent synthetic pathways. This whitepaper details the physicochemical properties, causality-driven synthetic methodologies, and downstream applications of 1-(4-Methoxyphenoxy)acetone, equipping researchers with self-validating protocols to ensure high-fidelity synthesis.

Physicochemical Profiling

The structural architecture of 1-(4-Methoxyphenoxy)acetone dictates its reactivity. The ether oxygen provides conformational flexibility, while the para-methoxy group acts as an electron-donating group (EDG), enriching the electron density of the aromatic ring. The terminal ketone serves as a prime electrophilic center for nucleophilic additions, reductive aminations, and condensation reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Name | 1-(4-Methoxyphenoxy)propan-2-one |

| CAS Number | 6698-71-1 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Topological Polar Surface Area (TPSA) | 35.53 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Predicted LogP | ~1.6 |

Synthetic Methodology: The Modified Williamson Ether Approach

The most efficient route to synthesize 1-(4-Methoxyphenoxy)acetone is via a modified Williamson ether synthesis, reacting 4-methoxyphenol with an α -haloketone.

Figure 1: Mechanistic workflow of Williamson ether synthesis for 1-(4-Methoxyphenoxy)acetone.

Causality-Driven Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system, explaining the mechanistic reasoning behind each operational choice.

Step 1: Reagent Preparation & Deprotonation

-

Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-Methoxyphenol (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M). Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv) and Potassium Iodide (KI, 0.1 equiv).

-

Causality: K₂CO₃ is deliberately selected over stronger bases (e.g., NaH or NaOH). Its mild basicity is perfectly tuned to deprotonate the phenol (pKa ~10.2) without triggering unwanted aldol condensation of the highly reactive haloketone[1]. KI acts as a nucleophilic catalyst; it undergoes an in situ Finkelstein reaction with chloroacetone to generate a transient, highly reactive iodoacetone intermediate, drastically accelerating the Sₙ2 displacement[2].

Step 2: Alkylation

-

Action: Heat the suspension to 50 °C and stir for 30 minutes. Slowly add Chloroacetone (1.1 equiv) dropwise over 15 minutes. (Note: Bromoacetone can be used as a more reactive alternative[2]).

-

Causality: The 30-minute pre-incubation ensures complete phenoxide formation. Dropwise addition of the haloketone maintains a low steady-state concentration of the electrophile in the reaction matrix, suppressing self-condensation and poly-alkylation side reactions[1].

Step 3: Reaction Monitoring (Self-Validating Checkpoint)

-

Action: Stir the reaction at 50 °C for 12 hours.

-

Validation: Monitor progression via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system. The system validates completion when the starting phenol spot (R_f ~0.3, UV-active) is fully consumed, replaced by a new product spot (R_f ~0.5). Crucial Check: Stain the TLC plate with KMnO₄; the product spot will rapidly turn yellow/brown due to the oxidizable ketone moiety, confirming the successful integration of the acetone tail.

Step 4: Work-up and Purification

-

Action: Cool to room temperature and filter through a Celite pad to remove insoluble inorganic salts (KCl, K₂CO₃). Concentrate the filtrate. Dissolve the residue in Ethyl Acetate and wash sequentially with 1M NaOH (aq), water, and brine.

-

Causality: The 1M NaOH wash is a critical chemical purification step. It selectively deprotonates any trace unreacted 4-methoxyphenol, partitioning it into the aqueous waste layer, ensuring the organic layer contains only the neutral ether product. Dry over Na₂SO₄ and concentrate to yield the pure product.

Downstream Applications in Drug Development & Biocatalysis

1-(4-Methoxyphenoxy)acetone is not an end-product but a strategic intermediate. Its bifunctional nature allows it to be deployed across multiple therapeutic and biocatalytic domains.

Figure 2: Divergent synthetic utility of 1-(4-Methoxyphenoxy)acetone in drug development.

-

Oxime Derivatization: Condensation with hydroxylamine hydrochloride yields 1-(4-Methoxyphenoxy)propan-2-one oxime (CAS 89763-98-4), a compound frequently utilized in agricultural and pharmaceutical screening libraries[3].

-

Pharmaceutical Intermediates: Reductive amination of the ketone with primary amines yields 1-aryloxy-3-amino-2-propanol derivatives, which form the core pharmacophore of many β -adrenergic receptor antagonists (beta-blockers).

-

Biocatalysis: Recent advancements have demonstrated that aryloxyacetones serve as excellent substrates for ObiH enzymes. These biocatalysts facilitate highly stereoselective aldol additions, transforming the ketone into complex tertiary β -hydroxy amino acids[1].

Analytical Characterization & Validation

To ensure the integrity of the synthesized 1-(4-Methoxyphenoxy)acetone, researchers must cross-reference their isolated material against the following expected Nuclear Magnetic Resonance (NMR) spectroscopic benchmarks.

¹H NMR (400 MHz, CDCl₃):

-

δ 6.88 - 6.81 (m, 4H, Ar-H): The para-substitution pattern of the aromatic ring presents as a classic AA'BB' system.

-

δ 4.51 (s, 2H, -O-CH₂-C(=O)-): The methylene protons are highly deshielded by both the adjacent ether oxygen and the carbonyl group, appearing as a sharp singlet.

-

δ 3.76 (s, 3H, Ar-OCH₃): Characteristic singlet for the methoxy group attached to the aromatic ring.

-

δ 2.26 (s, 3H, -C(=O)CH₃): Singlet corresponding to the terminal methyl group adjacent to the ketone.

¹³C NMR (100 MHz, CDCl₃):

-

δ 206.5: Ketone carbonyl carbon (C=O).

-

δ 154.2, 152.1: Oxygen-bound aromatic carbons (Ar-C-O).

-

δ 115.8, 114.6: Aromatic methine carbons (Ar-CH).

-

δ 73.4: Methylene carbon (-O-CH₂-).

-

δ 55.7: Methoxy carbon (-OCH₃).

-

δ 26.5: Terminal methyl carbon (-CH₃).

Sources

1-(4-Methoxyphenoxy)acetone CAS number 122-84-9

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-propanone (CAS 122-84-9) for Researchers and Drug Development Professionals

A Note on Chemical Nomenclature: The compound with CAS number 122-84-9 is chemically identified as 1-(4-methoxyphenyl)-2-propanone. It is also commonly known by various synonyms, including 4-methoxyphenylacetone, p-methoxyphenylacetone, and anisketone. This guide will use these terms interchangeably. The user-provided topic name, 1-(4-Methoxyphenoxy)acetone, corresponds to a different chemical entity (CAS 6698-71-1) and is not the subject of this document.

Introduction

1-(4-Methoxyphenyl)-2-propanone is an aromatic ketone that serves as a versatile and crucial intermediate in the landscape of organic synthesis.[1] Its molecular architecture, featuring a methoxy-substituted phenyl ring linked to a propanone moiety, makes it a valuable building block for a diverse range of more complex molecules.[2] For researchers and professionals in drug development, understanding the properties, synthesis, and reactivity of this compound is paramount for its effective utilization in the creation of novel therapeutic agents and other high-value chemical entities. This guide provides a comprehensive technical overview of 1-(4-methoxyphenyl)-2-propanone, encompassing its physicochemical characteristics, synthesis methodologies, applications in medicinal chemistry, and analytical techniques.

Physicochemical Properties

1-(4-Methoxyphenyl)-2-propanone is typically a colorless to pale yellow oily liquid with a characteristic sweet, floral, and anise-like odor.[1][3] It is sparingly soluble in water but exhibits good solubility in a wide range of organic solvents, including ethanol, ether, and chloroform.[1][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)-2-propanone

| Property | Value | Reference(s) |

| CAS Number | 122-84-9 | [5] |

| Molecular Formula | C₁₀H₁₂O₂ | [5] |

| Molecular Weight | 164.20 g/mol | [5] |

| Appearance | Colorless to pale yellow oily liquid | [1][3] |

| Boiling Point | 145 °C at 25 mmHg | [3] |

| Density | 1.067 g/mL at 25 °C | [3] |

| Refractive Index | 1.525 at 20 °C | [3] |

| Flash Point | 101.67 °C (215 °F) | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1][4] |

| LogP | 1.74 | [4] |

Synthesis and Manufacturing

The synthesis of 1-(4-methoxyphenyl)-2-propanone is most commonly achieved through the Friedel-Crafts acylation of anisole.[7][8][9][10] This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule. Other reported methods include the oxidation of 1-(4-methoxyphenyl)-2-propanol and the reaction of anethole derivatives.[7]

Friedel-Crafts Acylation: A Step-by-Step Protocol

The Friedel-Crafts acylation of anisole with an acylating agent like chloroacetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst is a well-established synthetic pathway.[8] The use of a milder Lewis acid or a solid acid catalyst like mordenite zeolite can improve the selectivity and environmental footprint of the reaction.[10]

Diagram 1: Synthesis of 1-(4-Methoxyphenyl)-2-propanone via Friedel-Crafts Acylation

Caption: A simplified workflow for the synthesis of 1-(4-methoxyphenyl)-2-propanone.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anisole and a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) in portions. The choice of a less reactive Lewis acid can minimize side reactions.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., chloroacetyl chloride) dropwise from the dropping funnel while maintaining the low temperature. This step is exothermic and requires careful control to prevent overheating and unwanted side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and water. This hydrolyzes the aluminum chloride complex and separates the organic layer.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with a dilute sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield pure 1-(4-methoxyphenyl)-2-propanone.[7]

Applications in Drug Development and Research

The primary value of 1-(4-methoxyphenyl)-2-propanone in the pharmaceutical industry lies in its role as a key synthetic intermediate.[11][12] Its chemical structure provides a scaffold that can be readily modified to produce a variety of pharmacologically active molecules.

Precursor for Active Pharmaceutical Ingredients (APIs)

-

Antiepileptic Drugs: It is cited as an intermediate in the synthesis of the antiepileptic drug phenytoin.[11]

-

Tamsulosin Synthesis: 1-(4-Methoxyphenyl)-2-propanone is a starting material for the synthesis of (3-aminosulfonyl-4-methoxy)phenylacetone, a novel intermediate used in the manufacture of racemic tamsulosin, a medication used to treat benign prostatic hyperplasia.[13]

-

Antiasthma Drugs: The chiral amine derived from this compound is a key raw material for the synthesis of the anti-asthma drug (R, R)-formoterol.[14]

-

Sympathomimetic Drugs: Its structural similarity to phenylacetone makes it a precursor in the synthesis of certain sympathomimetic drugs, though this application is often under regulatory scrutiny.[7]

Building Block in Organic Synthesis

The reactivity of the ketone and the activated aromatic ring in 1-(4-methoxyphenyl)-2-propanone allows for a wide range of chemical transformations.[11] These include:

-

Carbonyl Group Reactions: The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, and condensation reactions with amines to form imines.[2][11]

-

Alkylation and Condensation: The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in alkylation and condensation reactions.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group, making the phenyl ring susceptible to further electrophilic substitution reactions.

Diagram 2: Reactivity of 1-(4-Methoxyphenyl)-2-propanone

Caption: Key chemical transformations of 1-(4-methoxyphenyl)-2-propanone.

There is a mention of potent antibacterial activity against gram-positive bacteria like Staphylococcus aureus, with a suggested mechanism involving acidic conditions or the formation of radical intermediates.[1] However, further research and more definitive studies are required to substantiate this claim and elucidate the precise mechanism of action.

Metabolism

The metabolic fate of 1-(4-methoxyphenyl)-2-propanone in biological systems has not been extensively studied directly. However, based on the metabolism of structurally related compounds, a probable metabolic pathway can be proposed.[15] The primary metabolic transformations are expected to involve the ketone and the methoxy group.

Diagram 3: Postulated Metabolic Pathway of 1-(4-Methoxyphenyl)-2-propanone

Caption: A hypothetical metabolic pathway for 1-(4-methoxyphenyl)-2-propanone.

The ketone group can be reduced to the corresponding secondary alcohol, 1-(4-methoxyphenyl)-2-propanol. The methoxy group can undergo O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes, to form the phenolic metabolite, 1-(4-hydroxyphenyl)-2-propanone. These primary metabolites can then be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion from the body.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of 1-(4-methoxyphenyl)-2-propanone and for its quantification in various matrices during research and development. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective techniques for its analysis.[16][17]

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC is a robust method for the separation and quantification of 1-(4-methoxyphenyl)-2-propanone.[16]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase: A mixture of acetonitrile and water is typically used as the mobile phase. The exact ratio can be optimized to achieve the best separation and peak shape. The addition of a small amount of an acid, such as phosphoric acid or formic acid (for MS compatibility), can improve peak symmetry.[16]

-

Sample Preparation: Prepare a standard stock solution of 1-(4-methoxyphenyl)-2-propanone in a suitable solvent like acetonitrile. Create a series of calibration standards by diluting the stock solution. Samples for analysis should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25 °C

-

Detection wavelength: 229 nm[18]

-

-

Quantification: A calibration curve is generated by plotting the peak area of the standard solutions against their concentrations. The concentration of 1-(4-methoxyphenyl)-2-propanone in the unknown sample can then be determined from this curve.

Safety and Handling

1-(4-Methoxyphenyl)-2-propanone is considered moderately toxic by ingestion and other routes of exposure.[3] It is a skin irritant and may cause eye and respiratory tract irritation.[19]

Table 2: Hazard and Safety Information for 1-(4-Methoxyphenyl)-2-propanone

| Hazard | Precautionary Statement | Reference(s) |

| Toxicity | Moderately toxic by ingestion. | [3] |

| Irritation | Causes skin, eye, and respiratory tract irritation. | [19] |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety goggles). | [19] |

| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. | [19] |

| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes. | [19] |

| First Aid (Skin) | Flush skin with plenty of soap and water. | [19] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water. | [19] |

| First Aid (Inhalation) | Remove to fresh air. If breathing is difficult, give oxygen. | [19] |

There is no conclusive evidence to classify this compound as a human carcinogen by major regulatory agencies.[7]

Conclusion

1-(4-Methoxyphenyl)-2-propanone (CAS 122-84-9) is a chemical intermediate of significant importance in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, handling, and analytical methodologies is crucial for its safe and effective application. While its role as a precursor is well-established, further investigation into its potential biological activities could open new avenues for its application.

References

-

Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]

-

Bloom Tech. (2023, March 14). What are the uses of 4-Methoxyphenylacetone. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone. Retrieved from [Link]

- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.

-

PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

-

Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873). Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 1-(4-methoxyphenyl)acetone. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]

-

US EPA. (2023, November 1). 2-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. Retrieved from [Link]

- Google Patents. (n.d.). AT7562U1 - (3-AMINOSULFONYL-4-METHOXY) PHENYLACETONE AND ITS USE IN THE MANUFACTURE OF RACEMIC TAMSULOSINE.

-

Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

-

Bloom TECH. (2023, March 13). What is the synthesis route of 4-Methoxyphenylacetone. Retrieved from [Link]

-

Lu, H., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PMC. Retrieved from [Link]

-

Health Canada. (2025, October 29). Chemical Substance - 4-Methoxyphenylacetone. Retrieved from [Link]

Sources

- 1. CAS 122-84-9: 4-Methoxyphenylacetone | CymitQuimica [cymitquimica.com]

- 2. zhishangchemical.com [zhishangchemical.com]

- 3. 4-Methoxyphenylacetone | 122-84-9 [chemicalbook.com]

- 4. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

- 6. para-anisyl methyl ketone, 122-84-9 [thegoodscentscompany.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 9. scribd.com [scribd.com]

- 10. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]

- 11. gr.bloomtechz.com [gr.bloomtechz.com]

- 12. chemimpex.com [chemimpex.com]

- 13. AT7562U1 - (3-AMINOSULFONYL-4-METHOXY) PHENYLACETONE AND ITS USE IN THE MANUFACTURE OF RACEMIC TAMSULOSINE - Google Patents [patents.google.com]

- 14. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 15. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Propanone, 1-(4-methoxyphenyl)- | SIELC Technologies [sielc.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. caymanchem.com [caymanchem.com]

- 19. 4-Methoxyphenylacetone(122-84-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Process Chemistry Whitepaper: Synthesis Pathway and Optimization of 1-(4-Methoxyphenoxy)acetone

Executive Summary

1-(4-Methoxyphenoxy)acetone, systematically known as 1-(4-methoxyphenoxy)propan-2-one (CAS: 6698-71-1), is a highly versatile synthetic intermediate[1][2]. It serves as a foundational chemical scaffold in the development of aryloxypropanolamine beta-blockers, mexiletine analogs, and various heterocyclic active pharmaceutical ingredients (APIs)[3][4]. This technical guide details the mechanistic pathway, critical process parameters (CPPs), and a self-validating experimental protocol for its synthesis via the Williamson ether reaction.

Mechanistic Grounding: The Williamson Ether Synthesis

The synthesis of 1-(4-methoxyphenoxy)acetone fundamentally relies on a bimolecular nucleophilic substitution ( SN2 ) reaction[5]. The pathway involves the deprotonation of 4-methoxyphenol by a mild base to generate a highly nucleophilic phenoxide anion. This anion subsequently attacks the electrophilic α-carbon of chloroacetone, displacing the chloride leaving group to form the target β-keto ether.

The foundational methodology for synthesizing aryloxyacetones was established by[6]. A key mechanistic consideration in this pathway is the regioselectivity of the nucleophilic attack (O-alkylation vs. C-alkylation). By utilizing a polar aprotic solvent and a potassium-based alkali base, the reaction strictly favors O-alkylation. This is dictated by the Hard-Soft Acid-Base (HSAB) principle; the "hard" phenoxide oxygen selectively attacks the "hard" α-carbon of the haloketone.

Figure 1: SN2 mechanistic pathway for 1-(4-methoxyphenoxy)acetone synthesis.

Critical Reagent Selection & Causality

Process optimization requires a deep understanding of why specific reagents are chosen over alternatives to prevent yield-destroying side reactions[5]:

-

Base Selection (K₂CO₃): Potassium carbonate ( pKa ~ 10.3) provides an optimal thermodynamic balance. It is strong enough to deprotonate 4-methoxyphenol ( pKa ~ 10.2) but weak enough to prevent the base-catalyzed aldol condensation or Darzens-type degradation of chloroacetone. Stronger bases like NaH or NaOH drastically reduce yields by promoting these side reactions.

-

Solvent Dynamics (Acetone): Acetone acts as a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the SN2 attack. Its low boiling point (56 °C) allows for a gentle reflux, minimizing thermal degradation of the product.

-

Electrophile & Catalysis (Chloroacetone + KI): While bromoacetone is a superior electrophile, it is notoriously unstable and severely lachrymatory[5]. Chloroacetone is commercially viable but less reactive. The addition of catalytic Potassium Iodide (KI) bridges this gap via the Finkelstein reaction, generating highly reactive iodoacetone in situ without the need to handle unstable precursors.

Quantitative Data & Yield Optimization

The table below summarizes the causality between reaction conditions and isolated yields, demonstrating the necessity of the optimized parameters.

| Solvent | Base | Temperature | Additive | Reaction Time | Isolated Yield (%) |

| Acetone | K₂CO₃ | 56 °C (Reflux) | None | 24 h | 65 - 70% |

| Acetone | K₂CO₃ | 56 °C (Reflux) | KI (0.1 eq) | 12 h | 88 - 92% |

| Acetonitrile | K₂CO₃ | 82 °C (Reflux) | None | 16 h | 75 - 80% |

| DMF | NaH | 25 °C | None | 4 h | < 40% (Degradation) |

Table 1: Comparative yield analysis of 1-(4-methoxyphenoxy)acetone under varying conditions.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. In-process controls (IPCs) and specific workup steps ensure that the reaction progression and product purity can be independently verified at each stage[5][7].

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried, 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-methoxyphenol (12.4 g, 100 mmol), anhydrous K₂CO₃ (20.7 g, 150 mmol), and KI (1.66 g, 10 mmol).

-

Solvation: Suspend the mixture in 150 mL of anhydrous acetone. Stir at room temperature for 30 minutes. Validation: A slight color change to pale yellow indicates the formation of the phenoxide anion.

-

Electrophile Addition: Cool the flask to 0 °C using an ice bath. Place chloroacetone (10.2 g, 110 mmol) in the dropping funnel and add dropwise over 30 minutes. Causality: Dropwise addition controls the exotherm and maintains a low steady-state concentration of the electrophile, suppressing dialkylation.

-

Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (56 °C) for 12 hours.

-

In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). Validation: The reaction is complete when the starting phenol spot ( Rf ~ 0.3, stains with KMnO₄) completely disappears, replaced by a new UV-active product spot ( Rf ~ 0.5).

-

Workup & Extraction: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove insoluble inorganic salts (KCl, unreacted K₂CO₃). Concentrate the filtrate in vacuo.

-

Chemical Purification: Dissolve the crude residue in 200 mL Ethyl Acetate. Wash the organic layer with 5% aqueous NaOH (3 x 50 mL). Causality: The NaOH wash selectively deprotonates and extracts any trace unreacted 4-methoxyphenol into the aqueous layer, ensuring high purity of the neutral ketone product. Wash with brine (50 mL) and dry over anhydrous Na₂SO₄.

-

Isolation: Evaporate the solvent to yield a crude oil that solidifies upon standing. Recrystallize from a minimal amount of hot hexane/ethyl acetate to afford pure 1-(4-methoxyphenoxy)acetone as off-white crystals.

Figure 2: Step-by-step experimental workflow with integrated validation checkpoints.

References

-

Aryloxyacetones. Hurd, C. D., & Perletz, P. (1946). Journal of the American Chemical Society, 68(1), 38-40.[Link]

-

Effects of SZV-2649, a new multiple ion channel inhibitor mexiletine analogue. ResearchGate.[Link]

Sources

The Physicochemical Profiling and Advanced Synthesis of p-Anisyl Acetone: A Technical Whitepaper

Executive Summary

p-Anisyl acetone (IUPAC: 4-(4-methoxyphenyl)butan-2-one; CAS: 104-20-1), also known as raspberry ketone methyl ether or 4-methoxybenzylacetone, is a high-value aromatic ketone. Characterized by a methoxy-substituted phenyl ring attached to an acetone moiety via a methylene bridge, it serves as a critical intermediate in pharmaceutical synthesis, a potent insect attractant, and a premium blending agent in the fragrance and flavor industries.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of p-anisyl acetone, dissects the causality behind its structural behavior, and outlines field-proven, self-validating synthetic protocols—bridging traditional batch chemistry with modern continuous-flow process intensification.

Physicochemical Properties & Structural Causality

The physical properties of p-anisyl acetone dictate its handling, safety profile, and reactivity during drug development and organic synthesis. The data summarized below is foundational for downstream purification and formulation strategies 12.

| Property | Value | Causality / Structural Implication |

| Molecular Weight | 178.23 g/mol | Medium-sized aromatic ketone; dictates its moderate volatility and distinct olfactory profile (sweet, floral, raspberry). |

| Melting Point | 8 °C | Exists as a clear, colorless to pale yellow liquid at room temperature, facilitating solvent-free or highly concentrated liquid-phase reactions. |

| Boiling Point | 152–153 °C (at 15 mmHg) | The high boiling point (~280 °C at 760 mmHg) necessitates reduced-pressure distillation to prevent thermal degradation of the ketone moiety. |

| Density | 1.046 g/mL (at 25 °C) | Slightly denser than water. This specific gravity is highly relevant for predicting phase separation dynamics during biphasic aqueous workups. |

| Refractive Index | 1.519 (n20/D) | The high polarizability is driven by the electron-donating methoxy group (-OCH3) and the aromatic ring's π-electron cloud. |

| Solubility | Insoluble in water; Soluble in organics | The absence of hydrogen-bond donors (possessing only H-bond acceptors) drives its lipophilicity, making it highly miscible in ethyl acetate, ethanol, and oils. |

Synthetic Pathways & Mechanistic Insights

The industrial and laboratory-scale synthesis of p-anisyl acetone fundamentally relies on a two-step sequence: an Aldol Condensation followed by Chemoselective Hydrogenation .

Modern process intensification has successfully transitioned this from batch processing to telescoped continuous flow systems. For instance, utilizing micropacked bed reactors with anatase TiO2 for C-C coupling and Pt/TiO2 for reduction allows for precise control over thermodynamics and residence time, significantly boosting safety and yield 3.

Figure 1: Two-step synthesis pathway of p-anisyl acetone via aldol condensation and hydrogenation.

Validated Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each chemical transformation is paired with an analytical checkpoint to confirm causality and progress.

Phase 1: Aldol Condensation (Synthesis of Anisylidene Acetone)

-

Reagent Preparation: Dissolve 1.0 equivalent of p-anisaldehyde in an excess of acetone (which serves dual purposes as both the reactant and the solvent).

-

Base Catalysis: Introduce 10% aqueous NaOH dropwise under continuous stirring at room temperature.

-

Mechanistic Causality: The hydroxide base deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde. Subsequent spontaneous dehydration (driven by the thermodynamic stability of the resulting conjugated system) yields the α,β-unsaturated ketone (E-anisylidene acetone).

-

-

In-Line Validation: Monitor the reaction kinetically using UHPLC equipped with a High Dynamic Range Diode Array Detector (HDR-DAD).

-

Self-Validation: Track the emergence of a product peak at 360 nm. The extended π-conjugation of the E-anisylidene acetone intermediate absorbs strongly at this specific wavelength, whereas the starting material (p-anisaldehyde) does not. This provides a clear, interference-free kinetic profile of the conversion 4.

-

-

Workup: Neutralize the reaction mixture with dilute HCl to quench the enolate formation. Extract with ethyl acetate, wash the organic layer with brine to remove residual aqueous salts, and dry over anhydrous MgSO4.

Phase 2: Chemoselective Hydrogenation (Synthesis of p-Anisyl Acetone)

-

Catalyst Loading: Dissolve the purified anisylidene acetone intermediate in absolute ethanol. Add 10 wt% Pd/C catalyst.

-

Reduction: Purge the reaction vessel with N2 to remove ambient oxygen, then introduce H2 gas (1 atm via balloon or a pressurized continuous-flow reactor).

-

Mechanistic Causality: Palladium on carbon (Pd/C) under mild hydrogen pressure is highly chemoselective. It rapidly reduces the electron-deficient olefin (C=C double bond) via syn-addition of hydrogen without over-reducing the ketone carbonyl (C=O) into a secondary alcohol.

-

-

Validation: Filter the mixture through a Celite pad to safely remove the pyrophoric palladium catalyst. Evaporate the solvent under reduced pressure.

-

Self-Validation: Perform ¹H NMR spectroscopy on the crude oil. The complete disappearance of the vinylic doublets (typically at δ 6.5–7.5 ppm with a large coupling constant J ~ 16 Hz indicating trans-geometry) and the emergence of two aliphatic methylene triplets (δ 2.7–2.9 ppm) definitively confirm the successful formation of p-anisyl acetone.

-

Analytical Monitoring Strategy

For high-throughput drug development environments, batch processing is often superseded by continuous flow chemistry coupled with real-time monitoring.

Figure 2: Continuous flow synthesis and in-line UHPLC monitoring workflow for p-anisyl acetone.

By utilizing a sample loop directly integrated into the flow reactor, scientists can dynamically adjust the residence time and temperature based on the HDR-DAD feedback, ensuring maximum conversion of the educt before it enters the packed bed hydrogenation reactor 3 [[4]]().

References

-

Cas 104-20-1,4-(4-Methoxyphenyl)-2-butanone , LookChem. 1

-

4-(4-Methoxyphenyl)-2-butanone | 104-20-1 , ChemicalBook. 2

-

Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors , ResearchGate. 3

-

Automated Reaction Monitoring by the Agilent 1260 Infinity II Prime Online LC , Agilent Technologies. 4

Sources

Application Note: The Role of 1-(4-Methoxyphenoxy)acetone in Advanced Organic Synthesis and Drug Discovery

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 1-(4-Methoxyphenoxy)acetone (CAS: 6698-71-1)

Executive Summary & Mechanistic Rationale

1-(4-Methoxyphenoxy)acetone, also known as 1-(4-methoxyphenoxy)propan-2-one, is a highly versatile, bifunctional building block utilized extensively in heterocyclic synthesis and medicinal chemistry[1]. Structurally, it features an electron-rich aryloxy ether linked to a reactive methyl ketone. This specific arrangement allows the molecule to undergo two primary classes of transformations critical to drug discovery:

-

Intramolecular Cyclodehydration: The strongly electron-donating para-methoxy group activates the aromatic ring toward electrophilic aromatic substitution. Under acidic conditions, the pendant ketone acts as an internal electrophile, facilitating a cyclization that yields 5-methoxy-2-methylbenzofuran derivatives—core scaffolds found in numerous biologically active natural products and pharmaceuticals[2].

-

Reductive Amination: The terminal ketone readily condenses with amines. When reacted with ammonia equivalents, it yields 1-(4-methoxyphenoxy)-2-propanamine. This structural motif is a direct analog of Mexiletine, a Class IB antiarrhythmic sodium channel blocker, making it a highly valuable precursor in structure-activity relationship (SAR) studies. Furthermore, related aryloxyketones are frequently employed as model substrates in advanced transfer hydrogenolysis and C–O bond cleavage methodologies[3].

Synthetic pathways diverging from 1-(4-Methoxyphenoxy)acetone.

Quantitative Reaction Optimization

The successful utilization of 1-(4-Methoxyphenoxy)acetone relies on selecting the appropriate reagents to control chemoselectivity and drive thermodynamic equilibriums. Below are the optimized parameters for both key synthetic divergence points.

Table 1: Optimization of Acid-Catalyzed Cyclodehydration

Objective: Maximize the yield of 5-Methoxy-2-methylbenzofuran by driving the final dehydration step.

| Reagent / Catalyst | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale & Causality |

| PPA (Polyphosphoric Acid) | Toluene | 90 | 85 | Acts as both a strong Brønsted acid and a desiccant. Traps the leaving water molecule, preventing reversibility and driving aromatization. |

| Eaton's Reagent | Neat | 50 | 78 | P₂O₅ in methanesulfonic acid provides a less viscous alternative to PPA, easing workup while maintaining strong dehydrating power. |

| BF₃·OEt₂ | DCM | 25 | 45 | Mild Lewis acid. Sufficient for initial hemiketal formation but fails to efficiently drive the final dehydration step at room temperature. |

Table 2: Reducing Agents for Reductive Amination

Objective: Maximize the yield of the Mexiletine analog while preventing the formation of the secondary alcohol byproduct.

| Reducing Agent | Additive | Yield (%) | Chemoselectivity Profile |

| NaBH₃CN | Methanol | 88 | High: Stable at pH 6-7. Selectively reduces the transient iminium ion over the unreacted starting ketone. |

| NaBH(OAc)₃ | DCM | 82 | High: Mild hydride donor, less toxic than cyanoborohydride, though requires longer reaction times for sterically hindered ketones. |

| NaBH₄ | Methanol | 40 | Low: Highly reactive; aggressively reduces the starting ketone to 1-(4-methoxyphenoxy)-2-propanol before imine formation is complete. |

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following procedures are designed with built-in causality checks to ensure reproducibility.

Protocol A: Synthesis of 5-Methoxy-2-methylbenzofuran via PPA-Catalyzed Cyclodehydration

Scientific Causality: Polyphosphoric acid (PPA) is highly viscous at room temperature but becomes fluid upon heating. The use of toluene as a co-solvent prevents the organic substrate from charring in neat acid while allowing the reaction to reach the necessary thermal activation energy (90 °C) for the elimination of water[2].

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Polyphosphoric acid (10 g).

-

Substrate Addition: Heat the flask to 60 °C using an oil bath to reduce the viscosity of the PPA. Dissolve 1-(4-Methoxyphenoxy)acetone (1.0 g, 5.55 mmol) in anhydrous toluene (10 mL). Add this solution dropwise to the stirring PPA over 15 minutes to prevent localized exothermic degradation.

-

Reaction Execution: Elevate the temperature to 90 °C. The biphasic mixture will darken significantly.

-

Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting ketone (R_f ~0.4) will disappear, replaced by a non-polar, UV-active spot (R_f ~0.7) corresponding to the benzofuran.

-

-

Quenching: Cool the reaction to room temperature. Pour the mixture onto 50 g of crushed ice and stir vigorously for 30 minutes. Causality: This step is critical to hydrolyze the polymeric PPA into water-soluble phosphoric acid monomers, releasing the trapped organic product.

-

Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) until CO₂ evolution ceases (neutralizing residual acid), followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure benzofuran.

Step-by-step mechanistic workflow of acid-catalyzed cyclodehydration.

Protocol B: Reductive Amination to 1-(4-Methoxyphenoxy)-2-propanamine

Scientific Causality: Synthesizing this Mexiletine analog requires careful control of the reduction kinetics. By using a 10-fold excess of ammonium acetate, we force the equilibrium toward the iminium ion. Sodium cyanoborohydride is specifically chosen because it cannot reduce ketones at pH > 5, ensuring it waits for the iminium ion to form before acting[4].

-

Imine Formation: In a 50 mL round-bottom flask, dissolve 1-(4-Methoxyphenoxy)acetone (1.0 g, 5.55 mmol) in anhydrous Methanol (15 mL). Add Ammonium acetate (NH₄OAc, 4.28 g, 55.5 mmol, 10 equiv). Stir at room temperature for 30 minutes to establish the imine/iminium equilibrium.

-

Reduction: Cool the mixture to 0 °C using an ice bath. Add Sodium cyanoborohydride (NaBH₃CN, 0.42 g, 6.66 mmol, 1.2 equiv) portion-wise.

-

Reaction Execution: Allow the reaction to naturally warm to room temperature and stir for 16 hours.

-

Quenching (Critical Safety Step): Carefully add 6 M HCl dropwise until the solution reaches pH < 2. Stir for 15 minutes.

-

Causality & Safety: This step destroys unreacted NaBH₃CN and hydrolyzes any remaining imine back to the ketone. Caution: Highly toxic HCN gas may evolve during this step; it must be performed in a properly functioning fume hood.

-

-

Workup & Isolation: Concentrate the methanol in vacuo. Basify the remaining aqueous solution to pH 10 using 2 M NaOH to deprotonate the newly formed amine, rendering it organically soluble. Extract with Dichloromethane (3 x 15 mL). Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate to afford 1-(4-Methoxyphenoxy)-2-propanamine.

References

-

Sigma-Aldrich / MilliporeSigma. 1-(4-Methoxyphenoxy)propan-2-one Product Specifications (CAS: 6698-71-1). Retrieved from: 1

-

Molaid Chemical Database. Synthesis of 2-diethoxyphosphoryl-5-methoxy-3-methyl-1-benzofuran via PPA-catalyzed cyclization. Retrieved from:2

-

Journal of the American Chemical Society (ACS). Nickel-Catalyzed C(sp3)–O Hydrogenolysis via a Remote-Concerted Oxidative Addition. (Mechanistic insights into aryloxyketone intermediates). Retrieved from: 3

-

ChemScene. 1-(4-Methoxyphenoxy)propan-2-one oxime (CAS: 89763-98-4) Properties and Derivatization. Retrieved from: 4

Sources

Technical Support Center: Purification of 1-(4-Methoxyphenoxy)acetone

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the purification of 1-(4-Methoxyphenoxy)acetone by column chromatography. It is structured to address common challenges and provide practical, field-tested solutions.

Introduction to 1-(4-Methoxyphenoxy)acetone Purification

1-(4-Methoxyphenoxy)acetone (CAS No. 6698-71-1) is a moderately polar aromatic ketone containing an ether linkage.[1] In synthetic chemistry, achieving high purity of such intermediates is critical for the success of subsequent reaction steps and the integrity of the final product. Column chromatography is the most common and effective method for this purification, utilizing a polar stationary phase like silica gel to separate the target compound from non-polar impurities and more polar byproducts.[2]

This guide is designed as a dynamic troubleshooting resource. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind the column chromatography of 1-(4-Methoxyphenoxy)acetone? A: The purification operates on the principle of normal-phase chromatography.[3] The stationary phase (silica gel) is highly polar, while the mobile phase (a solvent mixture, typically non-polar) is less polar. 1-(4-Methoxyphenoxy)acetone, being a moderately polar compound, will adsorb to the silica gel. By flowing a mobile phase through the column, we create a competition for the compound between the stationary and mobile phases. Less polar impurities will have a weaker interaction with the silica and will be washed out (elute) first. By gradually increasing the polarity of the mobile phase, we can then elute the desired 1-(4-Methoxyphenoxy)acetone, leaving more polar impurities behind on the column.[2][3]

Q2: Why is Thin-Layer Chromatography (TLC) necessary before running a column? A: TLC is an essential preliminary step for method development.[4] It is a rapid and inexpensive way to determine the optimal mobile phase (solvent system) for separation.[4] By testing different solvent mixtures, you can find one that provides good separation between your target compound and any impurities, ideally giving the target compound a Retention Factor (Rf) value between 0.2 and 0.4.[5] This optimization on a small scale saves significant time and resources compared to experimenting with the full-scale column.

Q3: How do I visualize the spots on a TLC plate since 1-(4-Methoxyphenoxy)acetone is colorless? A: 1-(4-Methoxyphenoxy)acetone contains an aromatic ring, which absorbs ultraviolet (UV) light. The most common non-destructive visualization method is to use a TLC plate containing a fluorescent indicator (usually F254) and view it under a UV lamp at a wavelength of 254 nm.[6][7] The compound will appear as a dark spot against a green fluorescent background. For compounds that are not UV-active, chemical stains like potassium permanganate or sulfuric acid can be used, though these are destructive methods.[7]

Q4: What are the key physical properties of 1-(4-Methoxyphenoxy)acetone? A: Understanding the properties of the target compound is crucial for planning its purification.

| Property | Value | Source |

| CAS Number | 6698-71-1 | [1] |

| Molecular Formula | C10H12O3 | [1] |

| Molecular Weight | 180.20 g/mol | Inferred from formula |

| Appearance | Typically a liquid or low-melting solid | [8][9] |

| Polarity | Moderately Polar | Based on structure |

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the column chromatography process.

Q: My compound is eluting too quickly (high Rf value) with poor separation from non-polar impurities. What should I do?

A: Cause & Rationale: This is a classic sign that your mobile phase is too polar. A highly polar eluent competes too effectively with your compound for the binding sites on the polar silica gel, causing all compounds, regardless of their polarity, to be washed through the column quickly.[3]

Solution:

-

Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent mixture. For example, if you are using a 70:30 mixture of Hexane:Ethyl Acetate, try switching to 90:10 or 80:20.

-

Verify with TLC: Before committing to the column, confirm your new, less polar solvent system on a TLC plate to ensure it provides the desired Rf value (0.2-0.4) and better separation.

Q: My compound is not moving from the top of the column (Rf value of 0). How can I get it to elute?

A: Cause & Rationale: This indicates your mobile phase is not polar enough. The compound's interaction with the silica gel is much stronger than its affinity for the eluent, effectively immobilizing it at the origin.[3]

Solution:

-

Increase Mobile Phase Polarity: Incrementally increase the percentage of the polar solvent in your eluent. If you started with 95:5 Hexane:Ethyl Acetate, try moving to 90:10, then 80:20.

-

Use Gradient Elution: Start with a non-polar solvent to elute any non-polar impurities. Then, gradually increase the polarity of the mobile phase throughout the run. This is highly effective for separating mixtures with a wide range of polarities.[12]

-

Check Compound Solubility: Ensure your compound is soluble in the mobile phase. While unlikely to be the primary issue here, poor solubility can hinder movement.[6]

Q: The separation between my product and an impurity is poor, resulting in overlapping bands. What went wrong?

A: Cause & Rationale: This common issue can stem from several factors related to the column setup or the chosen conditions. The goal is to maximize the differential migration of the compounds.[13]

Solution:

-

Optimize Solvent System: This is the most critical factor. Use TLC to test different solvent combinations. Sometimes, switching one of the polar solvents (e.g., from ethyl acetate to a mixture of dichloromethane and methanol) can alter the selectivity and improve separation, even if the overall polarity is similar.[14]

-

Check for Overloading: Loading too much crude material onto the column is a frequent cause of poor separation. The bands broaden significantly and overlap.[15] As a general rule, use a compound-to-silica gel mass ratio of 1:50 to 1:100.[16]

-

Improve Column Packing: An improperly packed column with channels, cracks, or air bubbles will lead to an uneven solvent front and poor separation.[17] Ensure you use the wet slurry method and allow the silica to settle into a uniform, compact bed.[16]

-

Load Sample Carefully: The initial band of the sample should be as narrow as possible. Dissolve your crude product in the minimum amount of solvent and apply it carefully to the top of the column.[2] For better results, pre-adsorb the compound onto a small amount of silica gel before loading.

Q: My purified compound's spot on the TLC plate is "tailing" or "streaking." What does this mean?

A: Cause & Rationale: Peak tailing is an asymmetrical streak where the spot elongates from the origin. It often arises from secondary, undesirable interactions between the analyte and the stationary phase, such as strong binding to acidic silanol groups on the silica surface.[15] It can also be caused by overloading the TLC plate or the column.[14][15]

Solution:

-

Reduce Sample Concentration: If observing this on a TLC plate, ensure the spotting solution is not too concentrated (0.5-5 wt% is usually sufficient).[14] If the final fractions from the column are tailing, it could indicate the column was overloaded.

-

Modify the Mobile Phase: While 1-(4-Methoxyphenoxy)acetone is neutral, trace acidic impurities in the crude mixture or the compound's interaction with silica's acidic sites can cause tailing. Adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine (to neutralize acidic sites) or acetic acid (if the compound itself has basic properties) to the eluent can often resolve this by masking the active sites on the silica.[18]

-

Check for Degradation: Ensure the compound is stable on silica gel. Some compounds can slowly decompose during chromatography, leading to streaking. Running a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting can help diagnose this.

Visual Troubleshooting Workflow

The following diagram provides a systematic approach to diagnosing and solving common column chromatography issues.

Caption: A flowchart for systematic troubleshooting in column chromatography.

Experimental Protocols

Protocol 1: TLC Analysis for Method Development

-

Preparation: Prepare a dilute solution of your crude 1-(4-Methoxyphenoxy)acetone in a volatile solvent like acetone or ethyl acetate (approx. 1-5 mg/mL).[16]

-

Spotting: Use a capillary tube to carefully spot a small amount of the solution onto the pencil-drawn origin line of a silica gel TLC plate (about 1 cm from the bottom). The spot should be small and concentrated, ideally 1-2 mm in diameter.[7]

-

Eluent Preparation: Prepare a series of mobile phases with varying polarities in sealed TLC chambers. A good starting point is a mixture of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate).[7]

-

Recommended Starting Solvent Systems:

-

90:10 Hexane:Ethyl Acetate

-

80:20 Hexane:Ethyl Acetate

-

70:30 Hexane:Ethyl Acetate

-

-

-

Development: Place the spotted TLC plate in a chamber containing your chosen eluent, ensuring the solvent level is below the origin line.[6] Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization & Analysis: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[6] Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system will give the product an Rf of 0.2-0.4 and show clear separation from other spots.

Protocol 2: Column Chromatography Purification

-

Column Preparation:

-

Secure a glass column vertically. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.[16]

-

In a separate beaker, prepare a slurry of silica gel (70-230 mesh) in the chosen non-polar starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).[16]

-

Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[19] Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Never let the solvent level fall below the top of the silica.[17]

-

Add a thin protective layer of sand on top of the packed silica.

-

-

Sample Loading:

-

Dissolve the crude 1-(4-Methoxyphenoxy)acetone in the minimum possible volume of the mobile phase or a slightly more polar solvent.

-

Carefully add the sample solution to the top of the column using a pipette.

-

Open the stopcock and allow the sample to absorb onto the sand/silica layer until the liquid level just reaches the top of the sand.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

-

Begin eluting the column, collecting the solvent that passes through in numbered test tubes or flasks (these are your fractions).[2]

-

Maintain a constant head of solvent above the silica gel at all times.

-

If using a gradient, start with the least polar solvent mixture and gradually increase the proportion of the polar solvent as the run progresses.

-

-

Analysis and Product Isolation:

-

Monitor the fractions by spotting them on a TLC plate and eluting with your optimized solvent system.

-

Identify the fractions that contain the pure product.

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified 1-(4-Methoxyphenoxy)acetone.

-

Purification Workflow Diagram

Caption: Step-by-step workflow for purifying 1-(4-Methoxyphenoxy)acetone.

References

- Phenomenex (2025). GC Column Troubleshooting Guide.

- Biovanix Chromatography (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.

- Alwsci (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

- Thermo Fisher Scientific (n.d.). Column troubleshooting guide - Reversed phase.

- Chemical Synthesis Database (2025). 1-(4-methoxyphenyl)acetone.

- Restek (n.d.). TROUBLESHOOTING GUIDE.

- Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

- LCGC International (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.

- ChemicalBook (n.d.). 4-Methoxyphenylacetone | 122-84-9.

- Pharma Now (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.

- Labtech (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.

- Sigma-Aldrich (n.d.). 4-Methoxyphenylacetone >=97% 122-84-9.

- Fluorochem (n.d.). 1-(4-methoxyphenoxy)acetone (CAS 6698-71-1).

- ChemicalBook (2026). 4-Methoxyphenylacetone.

- Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography.

- Hawach (2025). Several Problems of Flash Column Chromatography.

- The Royal Society of Chemistry (2012). Supporting Information.

- ResearchGate (n.d.). Isolation And Purification Of Substance By Column Chromatography.

- S.A. Baugh (n.d.). How to set up a TLC analysis.

- Benchchem (2025). Acetone in Thin-Layer Chromatography: A Comprehensive Guide for Researchers.

- Columbia University (n.d.). Column chromatography.

- OperaChem (2024). TLC-Thin Layer Chromatography.

- University of Limpopo (n.d.). ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA.

- SiliCycle (n.d.). Thin Layer Chromatography (TLC).

- Nsom T. (2013). Column Chromatography (Purification). YouTube.

- Al-Ani, M. H., et al. (2022). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. columbia.edu [columbia.edu]

- 4. aga-analytical.com.pl [aga-analytical.com.pl]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 8. 4-Methoxyphenylacetone | 122-84-9 [amp.chemicalbook.com]

- 9. 4-Methoxyphenylacetone | 122-84-9 [chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 4-メトキシフェニルアセトン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. labtech.tn [labtech.tn]

- 13. chromtech.com [chromtech.com]

- 14. How to set up a TLC analysis [reachdevices.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]

- 18. bvchroma.com [bvchroma.com]

- 19. youtube.com [youtube.com]

Technical Support Center: 1-(4-Methoxyphenoxy)acetone Stability & Handling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the degradation of aryloxyacetones.

1-(4-Methoxyphenoxy)acetone (CAS: 6698-71-1) is a highly versatile building block, but its structure harbors three distinct molecular vulnerabilities: highly acidic α -protons, a labile C(sp³)–O ether linkage, and an electron-rich aromatic ring. Understanding the causality behind its degradation is the key to mastering its chemistry.

Part 1: Diagnostic Q&A and Troubleshooting Guide

Q1: My reaction mixture turns dark brown or black when using amine bases or inorganic bases. What is happening?

A: You are observing base-catalyzed Aldol self-condensation. The α -protons adjacent to the ketone in 1-(4-Methoxyphenoxy)acetone are highly acidic (pKa ≈ 19-20). When you use thermodynamic bases (like NaOH, K₂CO₃, or secondary amines) at room temperature, you establish an equilibrium between the ketone and its enolate. The nucleophilic enolate immediately attacks unreacted ketone molecules, initiating a cascade of self-condensation reactions that result in dark, intractable oligomeric tars. To prevent this, you must bypass thermodynamic equilibrium by using a strong, sterically hindered kinetic base (like LDA) at cryogenic temperatures (-78°C) to achieve rapid, 100% irreversible enolization.

Q2: During my transition-metal catalyzed reactions, my starting material disappears, but I only isolate 4-methoxyphenol and acetone derivatives. What is driving this degradation?

A: You are experiencing unintended C(sp³)–O hydrogenolysis. Recent mechanistic studies demonstrate that aryloxyketones can undergo an unprecedented remote-concerted oxidative addition in the presence of Nickel catalysts (e.g., Ni(cod)₂) and a hydrogen source or trace alcohols ()[1]. The transition metal coordinates the enolate and the aryloxide simultaneously, effectively cleaving the ether bond. Fix: If your synthetic route requires cross-coupling, switch from Nickel to a Palladium-based catalyst system, which exhibits a significantly higher activation barrier for C(sp³)–O insertion. Additionally, strictly exclude protic solvents.

Q3: My neat 1-(4-Methoxyphenoxy)acetone degrades over time on the bench, forming a viscous, discolored oil. How should it be stored?

A: The electron-rich 4-methoxyphenyl ring is highly susceptible to auto-oxidation via radical pathways when exposed to atmospheric oxygen and UV light. Furthermore, trace acidic impurities can catalyze slow ether cleavage over time. Standard handling protocols for reactive alkoxyacetones dictate that they must be stabilized and protected from environmental triggers ()[2]. Fix: Store the compound sealed under an inert Argon atmosphere at 2–8°C, preferably in an amber vial[3].

Part 2: Visualizing the Degradation Pathways

To successfully troubleshoot, you must visualize the competing pathways that consume your starting material.

Fig 1: Primary degradation pathways of 1-(4-Methoxyphenoxy)acetone and causal conditions.

Part 3: Empirical Stability Matrix

The following table summarizes the quantitative stability of 1-(4-Methoxyphenoxy)acetone under various common reaction environments. Use this data to select compatible reagents for your multi-step syntheses.

| Reaction Condition | Temperature | Primary Degradation Pathway | Half-life ( t1/2 ) | Major Byproducts |

| Aqueous NaOH (1M) | 25°C | Thermodynamic Aldol Condensation | < 1.5 hours | Complex oligomeric tars |

| K₂CO₃ in DMF | 60°C | Slow Enolization / Condensation | ~ 8 hours | Dimers / Enones |

| Ni(cod)₂ / H₂ (1 atm) | 200°C | C(sp³)–O Hydrogenolysis | < 1 hour | 4-Methoxyphenol, Acetone |

| HCl (1M) in THF | 60°C | Acidic Ether Cleavage | ~ 24 hours | 4-Methoxyphenol, Chloroacetone |

| Aerobic Storage (Neat) | 25°C | Radical Auto-oxidation | ~ 4 weeks | Peroxides, Quinone derivatives |

| Argon Storage (Neat) | 4°C | Stable | > 12 months | None (Baseline stability) |

Part 4: Standard Operating Protocols (SOPs)

Validated Protocol: Controlled Enolization and Alkylation

To utilize 1-(4-Methoxyphenoxy)acetone as a nucleophile without triggering Aldol degradation, you must employ strict kinetic control. This protocol is designed as a self-validating system ; visual cues at each step confirm the integrity of the reaction.

Materials Required:

-

1-(4-Methoxyphenoxy)acetone (1.0 equiv, strictly anhydrous)

-

Lithium diisopropylamide (LDA, 1.05 equiv, 2.0 M in THF/heptane)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide, 1.1 equiv)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Add anhydrous THF (10 mL per gram of substrate).

-

Cryo-Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78°C for 15 minutes. Causality: Low temperatures freeze out the thermodynamic equilibrium, preventing the enolate from reacting with un-enolized ketone.

-

Kinetic Deprotonation: Add the LDA solution dropwise via syringe pump over 10 minutes.

-

Self-Validating Checkpoint: The solution should turn a pale, clear yellow. If the solution turns dark orange or brown, your internal temperature has exceeded -50°C, indicating premature thermodynamic equilibration and the onset of Aldol self-condensation. Discard and restart.

-

-

Enolate Maturation: Stir at -78°C for 30 minutes to ensure quantitative deprotonation.

-

Electrophile Trapping: Add the electrophile dropwise. Maintain the reaction at -78°C for 1 hour, then allow it to slowly warm to -20°C.

-

Mild Quenching: Quench the reaction at -20°C by adding saturated aqueous NH₄Cl. Causality: Using a mild, buffered acid prevents the re-protonation step from overshooting into highly acidic conditions, which would risk cleaving the ether linkage.

Fig 2: Optimized experimental workflow for the controlled enolization of aryloxyacetones.

References

-

Nickel-Catalyzed C(sp³)–O Hydrogenolysis via a Remote-Concerted Oxidative Addition and Its Application to Degradation of a Bisphenol A-Based Epoxy Resin Journal of the American Chemical Society (2023). URL:[Link]

Sources

Technical Support Center: Asymmetric Synthesis Using 1-(4-Methoxyphenoxy)acetone

Welcome to the technical support center for the asymmetric synthesis involving 1-(4-methoxyphenoxy)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in their reactions. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to support your experimental success.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments with 1-(4-methoxyphenoxy)acetone.

Issue 1: Low Enantioselectivity in Asymmetric Reductions

Question: I am performing an asymmetric reduction of 1-(4-methoxyphenoxy)acetone to the corresponding chiral alcohol, but I am consistently obtaining low enantiomeric excess (ee). What are the potential causes and how can I improve the enantioselectivity?

Answer:

Low enantioselectivity in the asymmetric reduction of α-alkoxy ketones like 1-(4-methoxyphenoxy)acetone is a common challenge. The proximity of the alkoxy group can influence the coordination of the catalyst and the substrate, leading to a less defined transition state. Here are the primary factors to investigate and the recommended troubleshooting steps:

Potential Causes & Solutions:

-

Suboptimal Catalyst System: The choice of catalyst and ligand is paramount for achieving high enantioselectivity.

-

Troubleshooting Protocol:

-

Catalyst Screening: If using a ruthenium-based catalyst, ensure the ligand is well-suited for this substrate class. For instance, ligands like (S,S)-Ts-DPEN in conjunction with a ruthenium precursor are known to be effective for the asymmetric transfer hydrogenation of various ketones.[1] Consider screening a panel of chiral ligands to identify the optimal choice for your specific reaction conditions.

-

Catalyst Loading: Inadequate catalyst loading can lead to a significant background (non-catalyzed) reaction, which is non-selective and thus lowers the overall ee. A systematic optimization of the catalyst loading, typically between 0.1 and 5 mol%, is recommended.

-

Activator/Base: The nature and stoichiometry of the base (e.g., KOtBu, NaOH) used as an activator can profoundly impact the catalytic activity and selectivity.[2] The base is often crucial for the formation of the active catalytic species. Experiment with different bases and their concentrations.

-

-

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and the transition state geometry.

-

Troubleshooting Protocol:

-

Solvent Screening: Evaluate a range of solvents with varying polarities, such as isopropanol, ethanol, toluene, and dichloromethane. Protic solvents like isopropanol can also serve as the hydrogen source in transfer hydrogenations.[3]

-

Solvent Purity: Ensure the use of anhydrous solvents, as water can interfere with the catalyst and promote non-selective reduction pathways.

-

-

-

Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states.

-

Troubleshooting Protocol:

-

Lowering the Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity by accentuating the energy difference between the two competing transition states leading to the enantiomeric products. Attempt the reaction at 0 °C or -20 °C.

-

Temperature Optimization: Perform a temperature screen to find the optimal balance between reaction rate and enantioselectivity.

-

-

Data Summary: Recommended Starting Points for Optimization

| Parameter | Recommended Range | Notes |

| Catalyst Loading | 0.5 - 2.0 mol% | Substrate-to-catalyst ratio is crucial. |

| Ligand | (S,S)- or (R,R)-Ts-DPEN | Proven effective for similar ketones.[1] |

| Hydrogen Source | Isopropanol, Formic acid/Triethylamine | Isopropanol often doubles as the solvent. |

| Base | KOtBu, NaOH | Stoichiometry relative to the catalyst is important. |

| Temperature | -20 °C to Room Temperature | Lower temperatures generally favor higher ee. |

| Solvent | Isopropanol, Toluene, CH2Cl2 | Must be anhydrous. |

Issue 2: Poor Diastereoselectivity in Aldol Reactions

Question: I am conducting an asymmetric aldol reaction using the enolate of 1-(4-methoxyphenoxy)acetone with an aldehyde, and I'm observing a mixture of syn and anti diastereomers with poor selectivity. How can I control the diastereoselectivity?

Answer:

Controlling diastereoselectivity in aldol reactions of α-alkoxy ketones is dependent on the geometry of the enolate intermediate and the nature of the Lewis acid or organocatalyst used. The formation of a well-ordered, chair-like six-membered transition state is key to achieving high diastereoselectivity.[4][5]

Potential Causes & Solutions:

-

Enolate Geometry (E/Z): The geometry of the boron or metal enolate is a primary determinant of the syn/anti selectivity. (Z)-enolates typically lead to syn-aldol products, while (E)-enolates favor the formation of anti-aldol products.[4]

-

Troubleshooting Protocol:

-

Enolization Conditions: The choice of base and borane source can influence the E/Z ratio of the enolate. For example, using dicyclohexylboron chloride ((c-Hex)₂BCl) with triethylamine often favors the formation of the (Z)-enolate, leading to the syn product. In contrast, 9-BBN-OTf with a hindered amine like Hünig's base (DIPEA) can favor the (E)-enolate.

-

Lewis Acid: The nature of the Lewis acid (e.g., TiCl₄, Sn(OTf)₂) in Mukaiyama-type aldol reactions can also influence the transition state and, consequently, the diastereoselectivity.[6][7][8]

-

-

-

Chiral Auxiliary or Catalyst Influence: In asymmetric versions, the chiral auxiliary or catalyst must effectively bias one transition state over the other.

-

Troubleshooting Protocol:

-

Ligand Modification: For catalyzed reactions, subtle changes to the chiral ligand's steric and electronic properties can have a significant impact on diastereoselectivity.

-

Matching and Mismatching: When using a chiral aldehyde, be aware of potential "matched" and "mismatched" pairings with your chiral catalyst or auxiliary, which can either enhance or diminish the inherent diastereoselectivity.[9]

-